molecular formula C9H10BrNO B1619990 3-Bromo-N-phenylpropanamide CAS No. 7661-07-6

3-Bromo-N-phenylpropanamide

Cat. No.: B1619990
CAS No.: 7661-07-6
M. Wt: 228.09 g/mol
InChI Key: LPVAUTDBCYXZCP-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylpropanamide is a chemical compound with the empirical formula C9H10BrNO . It has a molecular weight of 228.09 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Inhibition of Human Leukocyte Elastase

Compounds structurally similar to 3-Bromo-N-phenylpropanamide have been studied for their ability to inhibit human leukocyte elastase (HLE), an enzyme implicated in various inflammatory and degenerative diseases. (Doucet et al., 1997) synthesized N-aryl-3,3-dihalogenoazetidin-2-ones and found that the configuration of the bromofluorocarbon in these compounds significantly affects their inhibitory activity on HLE.

Synthesis and Antimicrobial Activity

A study conducted by (Gad-Elkareem et al., 2011) explored the synthesis and antimicrobial activities of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. This study underscores the utility of bromo-substituted compounds in generating bioactive heterocyclic compounds.

Molecular Ion Behavior Study

Research on the molecular ion of 3-phenyl-1-bromopropane, which shares structural similarities with this compound, has provided insights into the behavior of ions in mass spectrometry, aiding in understanding molecular structures and reactions. (Yamaoka et al., 1999) investigated the migration of bromine atoms during ionization processes, enhancing our knowledge of molecular fragmentation.

Asymmetric Polymerization

The study by (Choi et al., 1996) on the asymmetric polymerization of 3-Phenylpropanal with Grignard reagent-(-)-sparteine complexes, resulting in optically active polymers, illustrates the use of bromine-containing compounds in creating materials with specific chiral properties.

Safety and Hazards

3-Bromo-N-phenylpropanamide is classified as a combustible solid . Its flash point is not applicable . More safety information might be available on its Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

3-bromo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVAUTDBCYXZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294792
Record name 3-Bromo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-07-6
Record name 7661-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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